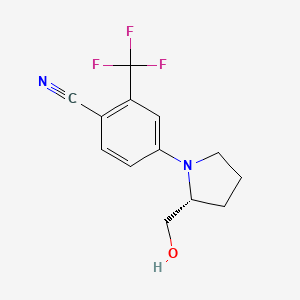
Epi-Lacosamide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epi-Lacosamide-d3 is a deuterated analogue of Epi-Lacosamide, which is an impurity of Lacosamide. Lacosamide is a medication used for the adjunctive treatment of partial-onset seizures and diabetic neuropathic pain. The deuterated form, this compound, is often used in scientific research for its stable isotope labeling properties, which are beneficial in various analytical and pharmacokinetic studies.
准备方法
The synthesis of Epi-Lacosamide-d3 involves several steps to ensure high chemical and chiral purity. One of the methods includes the use of phosphoric acid as a counterion to enhance the purity of the key intermediate . The preparation process is carried out under mild conditions, resulting in a high overall yield of the compound . Industrial production methods often involve the use of ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for the quantitative determination of Lacosamide and its metabolites .
化学反应分析
Epi-Lacosamide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile and formic acid . The major products formed from these reactions are typically analyzed using chromatography techniques to ensure the desired purity and stability .
科学研究应用
Epi-Lacosamide-d3 is widely used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. It serves as an internal standard for the quantification of Lacosamide by gas chromatography or liquid chromatography-mass spectrometry . Additionally, it is used in metabolic research to study metabolic pathways in vivo in a safe manner. The compound is also employed in environmental and clinical diagnostic research.
作用机制
The mechanism of action of Epi-Lacosamide-d3 is similar to that of Lacosamide. It selectively enhances sodium channel slow inactivation, which stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability without affecting physiological function . This mechanism is crucial for its anticonvulsant properties and its effectiveness in treating partial-onset seizures .
相似化合物的比较
Epi-Lacosamide-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include Lacosamide-13C, D3, which is also used as an internal standard in pharmacokinetic research . Other related compounds include Levetiracetam-D6 and Lamotrigine-13C, 15N4, which are used in similar analytical applications .
属性
CAS 编号 |
1795786-76-3 |
|---|---|
分子式 |
C₁₃H₁₅D₃N₂O₃ |
分子量 |
253.31 |
同义词 |
(2S)-2-Acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide; (S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; (2S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; _x000B_ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




